molecular formula C8H10N2O6S2 B1379623 N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide CAS No. 32763-32-9

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Cat. No.: B1379623
CAS No.: 32763-32-9
M. Wt: 294.3 g/mol
InChI Key: WSVJGEFPSYRVKT-UHFFFAOYSA-N
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Description

N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (CAS 32763-32-9) is a chemical compound with the molecular formula C8H10N2O6S2 and a molecular weight of 294.30 g/mol . It belongs to the sulfonamide class of compounds, which are widely utilized in chemical synthesis and pharmaceutical research due to their role as key intermediates and bioisosteres for other functional groups . Sulfonamides are investigated for a broad spectrum of biological activities, and their electronic properties make them valuable scaffolds in medicinal chemistry and drug discovery efforts . Researchers employ this compound in method development and as a building block for the synthesis of more complex molecules. Its structure features a nitroaromatic group, which can facilitate further chemical modifications . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methylsulfonyl-N-(3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVJGEFPSYRVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach for Sulfonamides

Sulfonamides such as N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide are commonly prepared by reacting an aromatic amine (e.g., 3-nitroaniline) with a sulfonyl chloride derivative, typically methanesulfonyl chloride. The key reaction involves nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide bond.

  • Reaction Conditions : The reaction is usually carried out in the presence of a base that acts as a hydrochloric acid scavenger to neutralize the HCl formed and drive the reaction to completion.
  • Common Bases : Pyridine or triethylamine are often used as acid scavengers.
  • Temperature : Elevated temperatures (generally 120–160 °C) may be applied to promote the reaction.
  • Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred to dissolve reactants and facilitate the reaction.

A representative process involves reacting 3-nitroaniline with methanesulfonyl chloride in the presence of an excess of pyridine or triethylamine, followed by work-up to isolate the sulfonamide product.

Catalyst-Enhanced Preparation Without Acid Scavengers

A patented process describes a novel approach to prepare sulfonamides, including derivatives like this compound, using high concentrations of anilines (>50%) with catalytic amounts of amides or high boiling tertiary amines, avoiding the use of acid scavengers altogether. This method reduces by-product formation and simplifies purification.

  • Catalysts Used : Amides such as N,N-dimethylformamide or high boiling tertiary amines.
  • Reaction Time : Typically 3 to 7 hours.
  • Temperature Range : 120–160 °C.
  • Advantages : Avoids the need for excess acid scavengers, reducing waste and cost.
  • Work-Up : Cooling, phase separation, and solvent washing steps follow the reaction to isolate the pure sulfonamide.

This method is particularly useful for sulfonamides of formula II (general sulfonamide structure), and can be adapted to prepare this compound by using 3-nitroaniline as the substrate and methanesulfonyl chloride as the sulfonating agent.

Stepwise Preparation Protocol (Based on Patent Example)

Step Description Conditions Notes
1 React 3-nitroaniline with methanesulfonyl chloride 120–160 °C, 3–7 hours, in DMF or NMP with catalyst High concentration of aniline (>50%)
2 Cool reaction mixture to ~85–92 °C Controlled cooling Prepares for phase separation
3 Add toluene and water sequentially Stirring at 80–83 °C Facilitates organic/aqueous phase separation
4 Separate organic layer, wash with water Cooling to 20 °C over 8 hours Removes impurities
5 Centrifuge and wash filter cake with toluene 30 minutes spin Isolates pure sulfonamide
6 Dry product under vacuum at 80 °C 8 hours Yields crystalline this compound

This protocol yields high purity product with minimized by-products and efficient recovery of reagents.

Alternative Synthetic Routes Involving Sulfonamide Intermediates

Recent research explores the synthesis of sulfonamides via reactions of methanesulfonamide with activated substrates such as Morita–Baylis–Hillman (MBH) acetates. Although this method is more commonly applied to heterocyclic sulfonamides, it provides insight into alternative sulfonamide formation routes.

  • Reagents : Methanesulfonamide, MBH acetates derived from benzaldehydes with electron-withdrawing groups.
  • Conditions : Room temperature (23 °C) in DMF with potassium carbonate as base.
  • Outcome : Formation of tertiary sulfonamide intermediates in high yields.
  • Limitations : Substrates with certain substituents (e.g., ketones) may decompose or fail to undergo elimination steps.

While this method is more specialized and less direct for preparing this compound, it demonstrates the versatility of sulfonamide synthesis and potential for structural modifications.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Reaction Time Yield Notes
Direct sulfonylation with acid scavenger 3-nitroaniline + methanesulfonyl chloride Pyridine or triethylamine DMF or NMP 120–160 °C 3–7 hours High (typically >90%) Requires acid scavenger recovery
Catalyst-assisted sulfonylation without acid scavenger 3-nitroaniline + methanesulfonyl chloride Amide (DMF) or tertiary amine catalyst DMF or NMP 120–160 °C 3–7 hours High Simplified work-up, less by-product
MBH acetate reaction with methanesulfonamide MBH acetates + methanesulfonamide K2CO3 DMF 23 °C (addition), 90 °C (elimination) 2 hours (addition) High for suitable substrates More complex, substrate-dependent

Research Findings and Practical Considerations

  • The presence of electron-withdrawing groups such as the nitro group on the aromatic ring enhances the reactivity of the amine toward sulfonylation.
  • Avoiding excess acid scavengers reduces production costs and environmental impact.
  • The catalyst-assisted method improves selectivity by minimizing bis-sulfonamide by-products.
  • Cooling and phase separation steps are crucial for isolating high-purity sulfonamide.
  • Alternative synthetic routes involving MBH acetates are promising for complex sulfonamide derivatives but may require careful substrate selection to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

    Reduction: Formation of N-methanesulfonyl-N-(3-aminophenyl)methanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Introduction to N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

This compound is a sulfonamide compound characterized by its unique chemical structure, which includes a methanesulfonyl group and a nitrophenyl moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Medicinal Chemistry

This compound plays a significant role in drug synthesis, particularly in developing antibiotics and other pharmaceuticals. Its structural properties allow for modifications that can enhance pharmacological profiles.

Case Study: Antibacterial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, modifications in the sulfonamide structure have led to variations in efficacy, with some derivatives demonstrating effective inhibition at low micromolar concentrations.

Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme inhibition, particularly in studies related to bacterial cell wall biosynthesis. It acts as an inhibitor for enzymes such as MurB, which is crucial for peptidoglycan synthesis in bacteria.

Case Study: Binding Affinity

Research employing biophysical techniques like Surface Plasmon Resonance (SPR) has demonstrated that this compound binds effectively to target enzymes, suggesting its potential as a lead compound for novel antibiotic development.

Agricultural Applications

This compound has been explored for its antimicrobial and antifungal properties in agricultural contexts. It serves as an agent to protect crops from various pathogens, thereby enhancing agricultural productivity.

Case Study: Crop Protection

Field studies have indicated that formulations containing this compound can reduce the incidence of fungal infections in crops, leading to improved yields.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group at meta positionAntimicrobial, enzyme inhibitor
N-methanesulfonyl-N-(4-nitrophenyl)methanesulfonamideNitro group at para positionExplored for biochemical probing
N-methyl-N-(3-nitrophenyl)methanesulfonamideMethyl group instead of methanesulfonylAntimicrobial properties

This table highlights the differences in biological activities among structurally similar compounds, emphasizing the unique properties of this compound.

Mechanism of Action

The mechanism of action of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The nitro group may also undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference ID
N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide C₈H₉N₂O₆S₂ 317.30 Dual –SO₂CH₃, –NO₂ High acidity, potential catalytic use
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 –Cl, –CH₃ Moderate lipophilicity, irritant
N-Hydroxy-N-(3-nitrophenyl)methanesulfonamide C₇H₇N₂O₅S 231.21 –OH, –NO₂ Reactive intermediate, H-bond donor
N-(3-Nitrophenyl)methanesulfonamide C₇H₇N₂O₄S 231.21 –NO₂ Precursor for nitro reduction reactions
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₈N₂O₄S₂ 406.48 –CH₃, oxazole Anti-microbial activity

Key Comparisons:

Electronic Effects

  • The 3-nitro group in the target compound provides stronger electron-withdrawing effects compared to –Cl () or –CH₃ (), enhancing electrophilicity and acidity. This contrasts with N-hydroxy analogs (), where the –OH group introduces hydrogen-bonding capacity but reduces stability .

Biological Activity

  • Sulfonamides with heterocyclic substituents (e.g., oxazole in ) show enhanced anti-microbial activity due to improved target binding . The target compound’s nitro group may confer antibacterial properties via nitroreductase activation, a mechanism observed in nitroaromatic drugs .

Synthetic Utility The target compound serves as a precursor for derivatives like N-(3-aminophenyl)methanesulfonamide (via nitro reduction, as in ), whereas N-trimethylsilyl analogs () are intermediates for polymer synthesis .

Research Findings and Implications

  • Catalytic Applications : highlights copper-catalyzed N-arylation of sulfonamides, suggesting the target compound’s utility in cross-coupling reactions under ligand-free conditions .
  • Drug Design : The nitro group’s role in prodrug activation () aligns with trends in anti-tubercular or anti-cancer agents, where nitroreductase enzymes convert nitro groups to cytotoxic species .
  • Structural Insights : Crystallographic data () indicate that sulfonamide conformations influence reactivity; the target compound’s steric bulk may hinder certain intermolecular interactions .

Biological Activity

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, commonly referred to as 3NPMSA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

3NPMSA is characterized by its methanesulfonamide group and a nitrophenyl moiety. The presence of the nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that may interact with biological macromolecules, influencing cellular processes.

The biological activity of 3NPMSA is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by interacting with their active sites or allosteric sites. For instance, it has been studied for its potential as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, demonstrating significant inhibitory effects in enzymatic assays .
  • Cellular Interaction : The nitro group can be reduced to an amino group, which may further interact with proteins and nucleic acids, leading to alterations in enzyme activity and disruption of cellular functions.
  • Antimicrobial Activity : Research indicates that 3NPMSA exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of 3NPMSA. For instance, it has shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression has been a focal point in recent research.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial efficacy against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 1: Inhibition of HCV NS5B Polymerase

In a study aimed at discovering novel inhibitors for HCV treatment, 3NPMSA was identified as a potent inhibitor of the NS5B polymerase enzyme. The compound exhibited an EC50 value less than 50 nM in cell-based replicon assays, indicating high efficacy against both genotype 1a and 1b strains .

CompoundEC50 (nM)Mechanism
3NPMSA<50NS5B Inhibition

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial properties of 3NPMSA against various bacterial strains. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, reinforcing its potential application in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL

Research Findings

Recent studies have focused on optimizing the pharmacological properties of 3NPMSA through structural modifications. These modifications aim to enhance solubility and bioavailability while maintaining or improving biological activity.

Table: Research Findings on Structural Modifications

ModificationEffect on ActivityReference
Addition of hydrophilic groupsImproved solubility and bioavailability
Alteration of nitro group positionEnhanced enzyme inhibition potency

Q & A

Q. What are the optimal synthetic routes for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via EDA-mediated S–N bond coupling between nitroarenes and sodium sulfinate salts. For example, a gradient elution (20–40% EtOAc in hexanes) yielded 57% of the product, as confirmed by 1H^1H and 13C^{13}C NMR spectroscopy . Key steps include:
  • Reagent purity : Use freshly distilled methanesulfonyl chloride to avoid side reactions.
  • Temperature control : Maintain room temperature during methanesulfonyl chloride addition to prevent decomposition.
  • Workup : Neutralize excess acid with triethylamine to stabilize intermediates.

Table 1 : Reaction Optimization Data

ConditionYield (%)Purity (HPLC)Reference
Gradient elution (EtOAc)57>95%
THF, 2-hour stirring4892%

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H^1H NMR : Look for aromatic protons in the 3-nitrophenyl group (δ 8.39 ppm, triplet) and methanesulfonyl protons (δ 3.3–3.5 ppm, singlet). The absence of NH peaks confirms full sulfonamide formation .
  • 13C^{13}C NMR : The nitro group’s electron-withdrawing effect shifts the adjacent aromatic carbons to δ 144–148 ppm .
  • IR : Strong S=O stretching vibrations at ~1150 cm1^{-1} and ~1350 cm1^{-1} confirm sulfonamide groups .

Q. What crystallization techniques are suitable for obtaining high-purity single crystals of this compound?

  • Methodological Answer :
  • Slow evaporation : Dissolve the compound in ethanol or acetone and allow slow solvent evaporation at 4°C to form crystals suitable for X-ray diffraction .
  • Vapor diffusion : Use hexane as an antisolvent in a 1:1 mixture with dichloromethane to induce crystallization .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

  • Methodological Answer :
  • DFT Studies : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, which correlate with reactivity. For example, the nitro group lowers the LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Dock the compound into enzyme active sites (e.g., HIV protease) using AutoDock Vina. The sulfonamide group forms hydrogen bonds with residues like Asp318 (2.7 Å) and Ser288 (3.2 Å), critical for inhibition .

Table 2 : DFT-Computed Properties

PropertyValue (eV)Reference
HOMO Energy-6.8
LUMO Energy-2.3
Band Gap4.5

Q. What strategies resolve contradictory data on the regioselectivity of sulfonamide derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic vs. thermodynamic control : At lower temperatures (0–25°C), the nitro group directs coupling to the meta position (kinetic product). At higher temperatures (>60°C), steric effects favor para substitution .
  • Additives : Use CuI as a catalyst to stabilize transition states and improve meta selectivity .

Q. How does the compound’s structural flexibility impact its biological activity in antiviral studies?

  • Methodological Answer :
  • Planarity vs. solubility : The rigid 3-nitrophenyl group enhances binding to hydrophobic pockets but reduces solubility. Introducing pyrrolidine linkers improves aqueous solubility (e.g., from 0.5 mg/mL to 2.1 mg/mL) while maintaining activity .
  • SAR Analysis : Replace the phenyl linker with alkyne groups to test conformational effects. Alkyne derivatives show reduced potency due to misalignment of the sulfonamide group in the binding site .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Purification methods : Column chromatography (57% yield ) vs. recrystallization (48% yield ).
  • Side reactions : Residual chloride ions from precursors like 3-(chloromethyl)aniline hydrochloride can quench reactive intermediates, reducing yields .

Experimental Design Guidelines

Q. What controls are essential when testing this compound’s enzyme inhibition activity?

  • Methodological Answer :
  • Positive controls : Use known inhibitors (e.g., ritonavir for HIV protease).
  • Negative controls : Include assays without the compound to rule out solvent effects (e.g., DMSO <1% v/v).
  • Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide
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